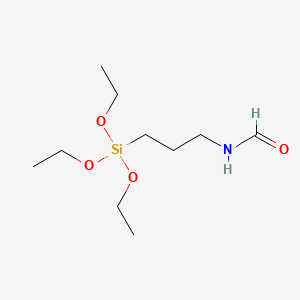

N-(3-(Triethoxysilyl)propyl)formamide

説明

N-(3-(Triethoxysilyl)propyl)formamide (CAS: Not explicitly provided; molecular formula: C₆H₁₅NO₃Si ) is a silane coupling agent characterized by a triethoxysilyl group (-Si(OCH₂CH₃)₃) and a formamide (-NHCHO) functional group. Its synthesis involves coupling 3-aminopropyltriethoxysilane (APTES) with formic acid derivatives, as demonstrated in the preparation of N-(3-(triethoxysilyl)propyl)buta-2,3-dienamide via reaction with 3-butynoic acid . The compound’s triethoxysilyl group enables covalent bonding to hydroxylated surfaces (e.g., SiO₂), while the formamide moiety offers hydrogen-bonding capability, making it valuable in materials science for surface functionalization and polymer synthesis .

特性

CAS番号 |

76524-94-2 |

|---|---|

分子式 |

C10H23NO4Si |

分子量 |

249.38 g/mol |

IUPAC名 |

N-(3-triethoxysilylpropyl)formamide |

InChI |

InChI=1S/C10H23NO4Si/c1-4-13-16(14-5-2,15-6-3)9-7-8-11-10-12/h10H,4-9H2,1-3H3,(H,11,12) |

InChIキー |

ZGJZKIWPDBYTJA-UHFFFAOYSA-N |

正規SMILES |

CCO[Si](CCCNC=O)(OCC)OCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

N-(3-(Triethoxysilyl)propyl)formamide can be synthesized through the reaction of 3-aminopropyltriethoxysilane with formic acid. The reaction typically occurs under controlled conditions, with the presence of a catalyst to facilitate the process. The reaction can be represented as follows:

3-aminopropyltriethoxysilane+formic acid→N-(3-(Triethoxysilyl)propyl)formamide+water

Industrial Production Methods

In industrial settings, the production of N-(3-(Triethoxysilyl)propyl)formamide involves large-scale synthesis using batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced reactors and purification techniques helps in achieving the desired quality.

化学反応の分析

Types of Reactions

N-(3-(Triethoxysilyl)propyl)formamide undergoes various chemical reactions, including:

Hydrolysis: The compound reacts with water, leading to the formation of silanol groups.

Condensation: The silanol groups can further condense to form siloxane bonds.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically occurs in the presence of water or moisture.

Condensation: Catalyzed by acids or bases.

Substitution: Requires specific reagents depending on the desired substitution.

Major Products Formed

Hydrolysis: Silanol derivatives.

Condensation: Siloxane polymers.

Substitution: Various substituted silanes.

科学的研究の応用

Materials Science

Surface Modification

N-(3-(Triethoxysilyl)propyl)formamide is extensively used for modifying surfaces to enhance adhesion and compatibility with other materials. The triethoxysilyl group allows for covalent bonding to silica and glass surfaces, while the formamide group can interact with organic materials.

| Application | Description |

|---|---|

| Adhesives | Improves adhesion properties in various substrates, including metals and plastics. |

| Coatings | Used in the formulation of coatings that require strong interfacial adhesion. |

| Composites | Enhances mechanical properties of polymer composites by improving interfacial bonding. |

Organic Synthesis

N-(3-(Triethoxysilyl)propyl)formamide serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity enables it to participate in various chemical reactions:

- Hydrolysis: The triethoxysilyl group can hydrolyze to form silanols, which can further condense into siloxanes.

- N-Formylation: The formamide moiety can be utilized in formylation reactions, contributing to the synthesis of other formamides.

- Substitution Reactions: The amino group can react with electrophiles, leading to a diverse range of substituted products.

Biomedical Research

In biomedical applications, N-(3-(Triethoxysilyl)propyl)formamide has potential uses due to its ability to modify surfaces for better interaction with biological systems:

- Drug Delivery Systems: Its surface-modifying properties can enhance the delivery efficiency of therapeutic agents.

- Biocompatibility Studies: The compound's interactions with biological membranes may be explored for antimicrobial properties.

Case Studies

Several studies have highlighted the effectiveness of N-(3-(Triethoxysilyl)propyl)formamide in practical applications:

- Surface Functionalization of Glass Plates: A study demonstrated that glass plates treated with N-(3-(Triethoxysilyl)propyl)-4-hydroxybutyramide showed improved binding for oligodeoxyribonucleotides, facilitating better performance in DNA synthesis applications .

- Rubber Composite Enhancement: Research indicated that incorporating N-(3-(Triethoxysilyl)propyl)formamide into rubber composites significantly improved their mechanical properties by reducing interfacial adhesion energy between silica particles and rubber matrices.

作用機序

The mechanism of action of N-(3-(Triethoxysilyl)propyl)formamide involves its ability to form strong bonds with both organic and inorganic materials. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This property makes it an effective coupling agent, enhancing the adhesion and stability of composite materials.

類似化合物との比較

Triethoxysilylpropyl Derivatives with Varied Head Groups

Compounds sharing the triethoxysilylpropyl backbone but differing in head-group functionalities are critical in tailoring surface properties. Key examples include:

Key Insights :

- Electronic Properties : Fluorinated or nitro-substituted head groups (e.g., Molecules 7 and 4-nitrobenzamide ) introduce dipolar or electron-deficient regions, critical for applications like molecular rectification or catalysis.

- Hydrogen Bonding : The formamide group in N-(3-(triethoxysilyl)propyl)formamide provides stronger hydrogen-bonding capacity compared to imine or amine analogs, influencing self-assembly and adhesion .

- Chain Length : Short propyl chains (vs. longer undecyl chains in ) reduce steric hindrance, enabling denser SAMs but limiting flexibility .

Formamide Derivatives with Alternative Substituents

Compounds retaining the formamide group but differing in the alkyl/silyl substituents exhibit distinct reactivity and solubility:

Key Insights :

- Surface Binding: The triethoxysilyl group in N-(3-(triethoxysilyl)propyl)formamide enables covalent attachment to inorganic surfaces, unlike non-silylated analogs .

- Solubility : Hydrophilic substituents (e.g., hydroxyl ) increase water solubility, whereas triethoxysilyl groups promote organic-phase compatibility .

Functional and Application-Based Comparisons

Self-Assembled Monolayers (SAMs) and Molecular Rectification

- N-(3-(Triethoxysilyl)propyl)formamide: Limited direct use in SAMs but serves as a precursor for functionalized surfaces .

- Fluorinated Methanimine Derivatives (Molecules 5–9 ): Form ordered SAMs on SiO₂; fluorine orientation tunes rectification behavior. For example, molecule 7 (4-fluorophenyl) achieves a rectification ratio of ~10, outperforming non-fluorinated analogs .

Nanoparticle Functionalization

- N-(3-(Triethoxysilyl)propyl)formamide derivatives are used to functionalize mesoporous silica nanoparticles (MSNPs), enhancing drug-loading efficiency via hydrogen bonding .

- In contrast, isocyanate-terminated triethoxysilyl compounds (e.g., 3-(triethoxysilyl)propyl isocyanate) provide reactive sites for further conjugation, enabling targeted drug delivery .

生物活性

N-(3-(Triethoxysilyl)propyl)formamide, an organosilane compound, has garnered attention for its potential applications in various fields, including material science and biomedicine. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

N-(3-(Triethoxysilyl)propyl)formamide features a triethoxysilyl group attached to a propyl chain with a formamide functional group. This unique structure enables it to interact effectively with both organic and inorganic materials, enhancing its utility in surface modification and biological applications.

Key Properties:

- Appearance: Colorless to pale yellow liquid

- Reactivity: High due to silane and amine functionalities

- Hydrolysis: Susceptible in the presence of moisture, leading to the formation of silanol groups which can further react with other substances.

Biological Activity

While specific data on the biological activity of N-(3-(Triethoxysilyl)propyl)formamide is limited, several studies indicate that compounds with similar functional groups exhibit notable interactions with biological systems:

- Antimicrobial Properties: Compounds containing amine functionalities are known for their ability to interact with cell membranes, potentially exhibiting antimicrobial effects. The triethoxysilyl group may enhance these properties by improving adhesion to biological surfaces.

- Cytotoxicity: Similar compounds have been studied for their cytotoxic effects against various tumor cell lines. For instance, derivatives of formylchromones have shown selective cytotoxicity against cancer cells without affecting normal cells . Although direct studies on N-(3-(Triethoxysilyl)propyl)formamide are lacking, the structural similarity suggests potential for similar activities.

Synthesis Methods

N-(3-(Triethoxysilyl)propyl)formamide can be synthesized through several methods. A common approach involves reacting triethoxysilylpropyl isocyanate with amines in controlled conditions. The synthesis process typically requires dry solvents and an inert atmosphere to prevent premature hydrolysis .

1. Interaction with Biological Surfaces

Research indicates that organosilanes can enhance the biocompatibility of materials used in medical devices. In one study, glass plates were treated with silane compounds, resulting in improved binding of biomolecules, which is crucial for applications in biosensors and tissue engineering .

Summary of Findings

| Property | Details |

|---|---|

| Chemical Structure | Triethoxysilyl group + formamide |

| Biological Activity | Potential antimicrobial and cytotoxic properties |

| Synthesis Methods | Reaction of triethoxysilylpropyl isocyanate with amines |

| Case Studies | Enhanced biocompatibility in medical applications; cytotoxicity studies on related compounds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。